[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polygalacin D2 is a saponin isolated from Platycodon grandiflorum . It is a natural product found in the plant and is used for scientific research .
Molecular Structure Analysis
The molecular formula of Polygalacin D2 is C63H102O32 . It has a molecular weight of 1371.46 . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical and Chemical Properties Analysis
Polygalacin D2 is a solid substance that should be stored at -20°C for long term (3 years) and 4°C for short term (2 years) . It is stable if stored as directed and should be protected from light and heat .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Polygalacin D (PGD), a compound with a structure similar to the anticancer agent platycodin D, has been shown to have significant anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines. PGD induces apoptosis and nuclear condensation, upregulates cleavage of apoptotic proteins, and suppresses the expression of the IAP family of proteins. Furthermore, PGD induces G0/G1-phase cell cycle arrest and inhibits the PI3K/Akt pathway, which is crucial for cell survival and growth (Seo et al., 2018).
Enzymatic Biotransformation
The β-glucosidase from Caldicellulosiruptor bescii has been used for the deglucosylation of platycoside E (PE) and platycodin D3 (PD3) into platycodin D (PD), increasing the total PD content to 48% (w/w). This process also involves the conversion of polygalacin D3 into polygalacin D (Kil et al., 2019).
Neuroprotective Effects
Polygalacic acid, derived from triterpenoid saponins of Polygala tenuifolia Willd, exhibits neuroprotective effects on scopolamine-induced cognitive dysfunction. This includes improving cholinergic system reactivity, reducing neuroinflammation, and ameliorating oxidative stress (Guo et al., 2016).
Anti-Inflammatory Activity
Polygalacin D and related saponins from Platycodon grandiflorum exhibit anti-inflammatory properties. They inhibit the activities of inducible nitric oxide synthase (iNOS) and cyclooxygenase II (COX-2) in RAW 264.7 macrophages, suppress the expression of pro-inflammatory cytokines, and reduce nuclear factor-kappaB (NF-kappaB) activity (Ahn et al., 2005).
Cytotoxic Effect on Tumor Cells
Polygalacin D2, isolated from Platycodon grandiflorum, exhibits significant inhibition on the proliferation of various human tumor cell lines, including non-small cell lung, ovary, melanoma, central nerve system, and colon cancer cells (Young Sup Kim et al., 2005).
Hemolytic and Adjuvant Activity
Saponins from Platycodon grandiflorum, including polygalacin D2, have been studied for their hemolytic activities and adjuvant potentials. These compounds showed significant promotion of immune responses and were assessed for their structure-function relationships in these activities (Sun et al., 2011).
Wirkmechanismus
While the specific mechanism of action for Polygalacin D2 is not provided in the sources retrieved, it is known that Polygalacin D, a related compound, has anticancer and anti-proliferative properties. It suppresses the expression of the IAP family of proteins including survivin, cIAP-1 and cIAP-2 and blocks the PI3K/Akt pathway by inhibiting the phosphorylation of GSK3β, Akt and the expression of PI3K .
Zukünftige Richtungen
While specific future directions for Polygalacin D2 are not mentioned in the sources retrieved, it is known that related compounds like Polygalacin D have been studied for their potential therapeutic effects in diseases like Alzheimer’s . This suggests that Polygalacin D2 may also have potential therapeutic applications that could be explored in future research.
Eigenschaften
CAS-Nummer |
66663-92-1 |
---|---|
Molekularformel |
C63H102O32 |
Molekulargewicht |
1371.5 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C63H102O32/c1-24-44(90-50-42(79)45(29(70)20-84-50)91-55-48(81)62(83,22-67)23-86-55)39(76)41(78)51(87-24)93-47-35(72)28(69)19-85-54(47)95-56(82)63-13-12-57(2,3)14-26(63)25-8-9-33-58(4)15-27(68)49(59(5,21-66)32(58)10-11-60(33,6)61(25,7)16-34(63)71)94-53-43(80)46(37(74)31(18-65)89-53)92-52-40(77)38(75)36(73)30(17-64)88-52/h8,24,26-55,64-81,83H,9-23H2,1-7H3/t24-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,58-,59+,60+,61+,62+,63+/m0/s1 |
InChI-Schlüssel |
DSHSDWSTXKYPEQ-UDVDIBAVSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |
Verwandte CAS-Nummern |
66663-92-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.